![molecular formula C15H25NO3 B13521913 7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)
7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid is a synthetic organic compound characterized by its unique spirocyclic structure. The spiro[3.3]heptane moiety is a saturated bioisostere of benzene, which means it can mimic the properties of benzene in biological systems
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid typically involves the formation of the spirocyclic core followed by functionalization to introduce the carbamoyl and heptanoic acid groups. One common method involves the protonation of a bicyclobutyl moiety followed by a [1,2]-rearrangement to form the spiro[3.3]heptane structure . Subsequent reactions introduce the carbamoyl and heptanoic acid functionalities under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions: 7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The spirocyclic core can undergo substitution reactions to introduce different substituents, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s bioisosteric properties make it useful in the design of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Its unique structure can be exploited in drug discovery programs, particularly for targeting specific biological pathways.
作用機序
The mechanism by which 7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid exerts its effects is related to its ability to mimic benzene rings in biological systems. The spirocyclic structure allows it to interact with molecular targets in a manner similar to benzene-containing compounds. This interaction can modulate various biological pathways, potentially leading to therapeutic effects .
類似化合物との比較
Bicyclo[1.1.1]pentane: Another saturated bioisostere of benzene, known for its stability and unique reactivity.
Cubane: A highly strained, cubic molecule that can mimic benzene in certain contexts.
Bicyclo[2.2.2]octane: Known for its rigidity and ability to serve as a benzene bioisostere.
2-Oxabicyclo[2.2.2]octane: A bioisostere with oxygen incorporated into the ring structure.
Uniqueness: 7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid is unique due to its non-coplanar exit vectors, which allow it to mimic benzene rings in a distinct manner. This property can lead to different biological activities and applications compared to other bioisosteres .
特性
分子式 |
C15H25NO3 |
|---|---|
分子量 |
267.36 g/mol |
IUPAC名 |
8-oxo-8-(spiro[3.3]heptan-3-ylamino)octanoic acid |
InChI |
InChI=1S/C15H25NO3/c17-13(6-3-1-2-4-7-14(18)19)16-12-8-11-15(12)9-5-10-15/h12H,1-11H2,(H,16,17)(H,18,19) |
InChIキー |
POELHLDHUFHUHW-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1)CCC2NC(=O)CCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


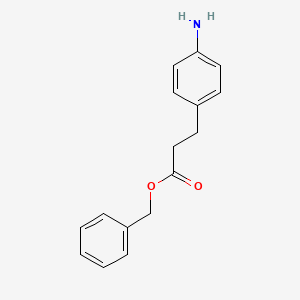
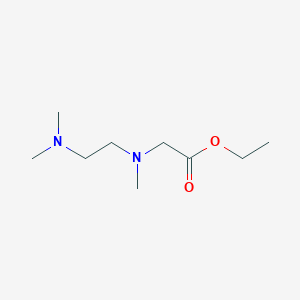
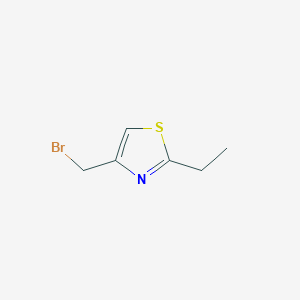
![tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate](/img/structure/B13521862.png)

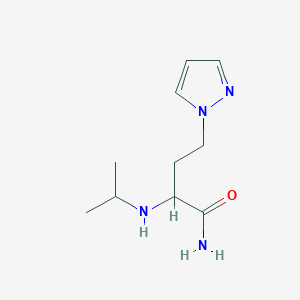
![rac-ethyl (4aR,7aS)-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B13521875.png)

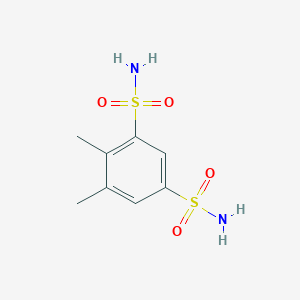
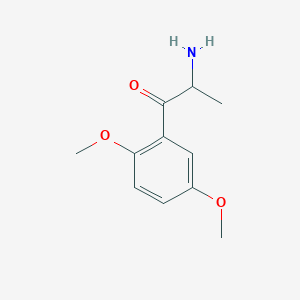
![6-Oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13521909.png)
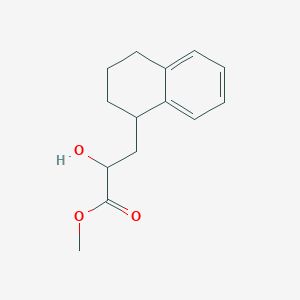

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13521924.png)
